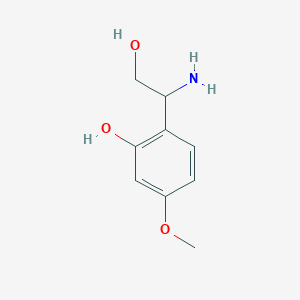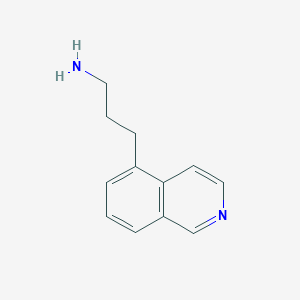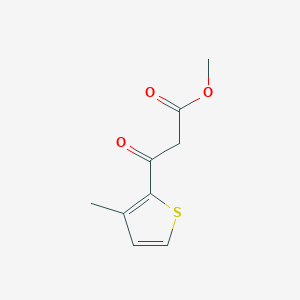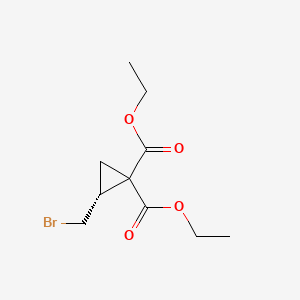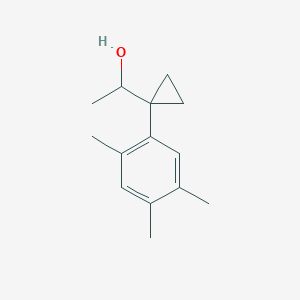
1-(1-(2,4,5-Trimethylphenyl)cyclopropyl)ethan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1-(2,4,5-Trimethylphenyl)cyclopropyl)ethan-1-ol is an organic compound with the molecular formula C14H20O It features a cyclopropyl group attached to an ethan-1-ol moiety, with a 2,4,5-trimethylphenyl substituent
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-(2,4,5-Trimethylphenyl)cyclopropyl)ethan-1-ol can be achieved through several methods. One common approach involves the cyclopropanation of a suitable precursor, such as 2,4,5-trimethylphenylacetone, followed by reduction to yield the desired alcohol. The reaction conditions typically involve the use of a strong base, such as sodium hydride, and a suitable reducing agent, such as lithium aluminum hydride.
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process may also include purification steps such as distillation or recrystallization to obtain the final product.
化学反应分析
Types of Reactions: 1-(1-(2,4,5-Trimethylphenyl)cyclopropyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be further reduced to form the corresponding alkane using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, or other oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).
Major Products:
Oxidation: Corresponding ketone or aldehyde.
Reduction: Corresponding alkane.
Substitution: Nitrated or halogenated derivatives of the phenyl ring.
科学研究应用
1-(1-(2,4,5-Trimethylphenyl)cyclopropyl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 1-(1-(2,4,5-Trimethylphenyl)cyclopropyl)ethan-1-ol involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects through binding to specific receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
1-(2,4,5-Trimethylphenyl)ethan-1-ol: Similar structure but lacks the cyclopropyl group.
2,4,5-Trimethylphenylacetone: Precursor in the synthesis of the target compound.
Cyclopropylmethanol: Contains the cyclopropyl group but lacks the phenyl substituent.
Uniqueness: 1-(1-(2,4,5-Trimethylphenyl)cyclopropyl)ethan-1-ol is unique due to the presence of both the cyclopropyl and 2,4,5-trimethylphenyl groups, which confer distinct chemical and physical properties. This combination of structural features makes it a valuable compound for various research and industrial applications.
属性
分子式 |
C14H20O |
|---|---|
分子量 |
204.31 g/mol |
IUPAC 名称 |
1-[1-(2,4,5-trimethylphenyl)cyclopropyl]ethanol |
InChI |
InChI=1S/C14H20O/c1-9-7-11(3)13(8-10(9)2)14(5-6-14)12(4)15/h7-8,12,15H,5-6H2,1-4H3 |
InChI 键 |
WUYSEZITKBINEY-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1C)C2(CC2)C(C)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


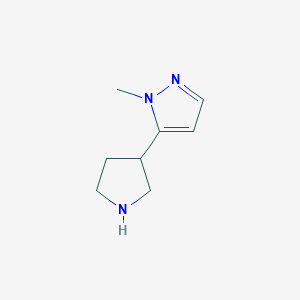
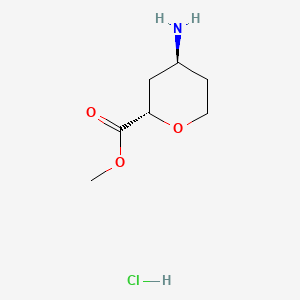
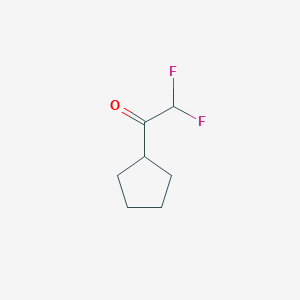
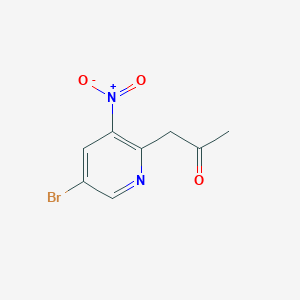
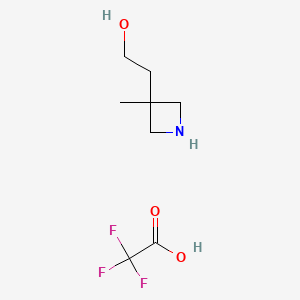
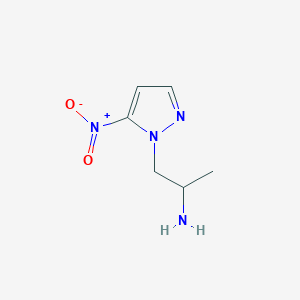
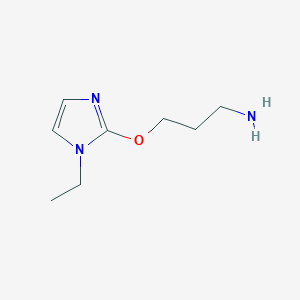
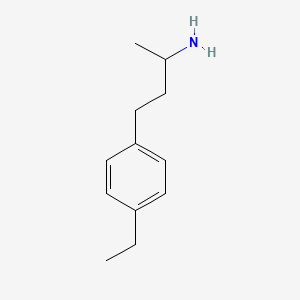
![2-[(1S)-1-amino-2-hydroxyethyl]-6-chlorophenol](/img/structure/B13607482.png)
